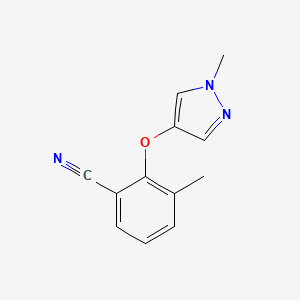![molecular formula C9H11ClN4O2 B6634602 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)
4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a pyrrolidinone ring, which is a five-membered lactam. The presence of the pyrimidine ring, substituted with a chlorine and a methoxy group, adds to the compound’s complexity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:
Ring Construction: The pyrrolidinone ring can be synthesized from different cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidinone ring can then be functionalized with the pyrimidine moiety.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrimidine moiety allows the compound to bind to enzymes and proteins, inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one can be compared with other pyrrolidinone and pyrimidine derivatives:
Pyrrolidinone Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidinone ring but differ in their substituents and biological activity.
Pyrimidine Derivatives: Compounds such as 2-amino-4-chloro-6-methoxypyrimidine have similar pyrimidine rings but differ in their additional functional groups and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidinone and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(5-chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-16-9-12-4-6(10)8(14-9)13-5-2-7(15)11-3-5/h4-5H,2-3H2,1H3,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTBQAOEIOBCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)NC2CC(=O)NC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)


![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)






